molecular formula C11H17N3O2 B13005925 Ethyl 3-amino-2-(isopropylamino)isonicotinate

Ethyl 3-amino-2-(isopropylamino)isonicotinate

Cat. No.: B13005925
M. Wt: 223.27 g/mol
InChI Key: WLKWEGTZPJUTPZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(isopropylamino)isonicotinate is a pyridine-derived ester featuring amino and isopropylamino substituents at the 3- and 2-positions, respectively. Its structure combines a pyridyl core with polar functional groups, which may influence its electronic properties, solubility, and biological activity.

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 3-amino-2-(propan-2-ylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)8-5-6-13-10(9(8)12)14-7(2)3/h5-7H,4,12H2,1-3H3,(H,13,14)

InChI Key

WLKWEGTZPJUTPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)NC(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(isopropylamino)isonicotinate typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature conditions (80-120°C) to yield the desired product . The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the product’s integrity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(isopropylamino)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isonicotinates with various functional groups.

Scientific Research Applications

Ethyl 3-amino-2-(isopropylamino)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(isopropylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key comparisons with analogs include:

Compound Name Substituents Key Features
Ethyl isonicotinate Unsubstituted pyridine ring Simpler structure; used as a pheromone mimic for thrips
Methyl 3-(isopropylamino)-2-methylbenzoate Isopropylamino, methyl groups Discontinued due to synthesis challenges
Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate Methoxy, trifluoromethyl groups Electron-withdrawing substituents enhance stability; limited commercial availability

Stability and Reactivity

DFT calculations indicate that the title compound’s optimized structure is energetically stable, but its hydrolytic stability under physiological or environmental conditions is untested . In contrast, trifluoromethyl-substituted analogs (e.g., Ethyl 3-methoxy-2-(trifluoromethyl)isonicotinate) exhibit enhanced stability due to electron-withdrawing effects .

Biological Activity

Ethyl 3-amino-2-(isopropylamino)isonicotinate (EAI) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the synthesis, biological mechanisms, and therapeutic potentials of EAI, supported by relevant data and research findings.

Chemical Structure and Synthesis

EAI has the molecular formula C11H17N3O2, characterized by an ethyl ester group, an amino group, and an isopropylamino group attached to an isonicotinic acid core. The synthesis typically involves the reaction of 2-aminopyridine with ethyl acrylate under controlled conditions, yielding high purity and yield through methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .

The biological activity of EAI is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino groups in EAI can form hydrogen bonds or electrostatic interactions with active sites on target molecules. This interaction may lead to either inhibition or activation of various biological pathways, depending on the context .

Antimicrobial Properties

EAI has been investigated for its potential antimicrobial activity. In studies evaluating different derivatives, compounds similar to EAI exhibited significant antimicrobial effects against various bacterial strains, with zone of inhibition values ranging from 10 to 29 mm against common pathogens . The structure-activity relationship indicates that modifications in the amino groups can enhance binding interactions with microbial targets.

Anticancer Activity

Research has highlighted EAI's potential as an anticancer agent. In vitro studies demonstrated that derivatives of EAI showed cytotoxic effects against several cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values in the low micromolar range against human leukemia cells . These findings suggest that EAI may act through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

EAI has been explored as a potential enzyme inhibitor. Its structural features allow it to interact with active sites of enzymes involved in critical metabolic pathways. For example, studies indicate that certain derivatives can inhibit key enzymes linked to cancer progression and microbial resistance .

Comparative Analysis

To better understand the uniqueness of EAI's biological activity, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-aminoisonicotinateAmino group at position 2Moderate antimicrobial properties
Ethyl 3-aminoisonicotinateAmino group at position 3Anticancer activity
Ethyl 2-(isopropylamino)isonicotinateIsopropylamino group at position 2Limited enzyme inhibition
This compound Unique combination of amino groupsBroad spectrum antimicrobial & anticancer activity

EAI's unique combination of functional groups provides it with a broader range of biological activities compared to its analogs.

Case Studies

  • Antimicrobial Activity Study : A study conducted on various derivatives of isonicotinates demonstrated that EAI exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The study reported MIC values ranging from 6 to 12.5 µg/mL for effective derivatives .
  • Cytotoxicity Assessment : Research evaluating the cytotoxic effects of EAI derivatives on human leukemia cells revealed that certain modifications led to enhanced potency, with IC50 values significantly lower than those for standard chemotherapeutics .
  • Enzyme Interaction Studies : Investigations into the enzyme inhibition capabilities of EAI showed promising results in modulating pathways relevant to cancer metabolism, indicating its potential as a therapeutic agent in oncology .

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